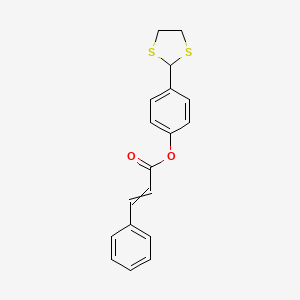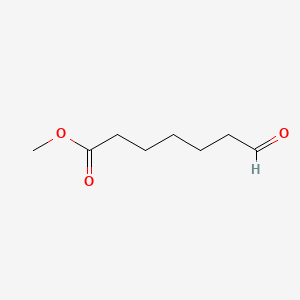
6,8-Dimethoxyl-2-tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxyl-2-tetralone is a chemical compound with the molecular formula C12H14O3 . It contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, and 2 aromatic ethers .
Synthesis Analysis
The synthesis of this compound has been described in several papers . The transformation of 6-methoxy tetralin into this compound is a key step in the synthesis process . This process involves several steps, including bromination, methoxylation, and oxidation .Molecular Structure Analysis
The molecular structure of this compound consists of 29 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms . It also contains a variety of bond types, including aromatic bonds and a double bond .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. The compound’s structure and properties influence its reactivity .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties that can be analyzed using various techniques . These properties include its molecular structure, bond types, and atom composition .Mechanism of Action
The mechanism of action of 6,8-dimethoxyl-2-tetralone is not fully understood. However, it is believed that the compound acts as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is also believed that the compound can interact with various receptors, such as G protein-coupled receptors and nuclear receptors, to produce its various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to possess anti-oxidant, anti-allergic, and anti-microbial properties. In addition, this compound has been shown to possess anti-diabetic and anti-obesity properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6,8-dimethoxyl-2-tetralone in laboratory experiments include its low cost, its availability, and its high reactivity. The main limitation of using this compound in laboratory experiments is its potential toxicity. Therefore, it is important to use the compound in a well-ventilated area and to wear protective gear when handling it.
Future Directions
There are numerous potential future directions for research on 6,8-dimethoxyl-2-tetralone. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs. In addition, further studies on its potential toxicity and its interactions with other compounds are needed. Finally, research on its potential use as a fragrance ingredient is also of interest.
Synthesis Methods
6,8-Dimethoxyl-2-tetralone can be synthesized by a number of methods. One method involves the reaction of 2-tetralone with dimethyl sulfate in the presence of sodium hydroxide. This reaction yields this compound in good yield. Another method involves the reaction of 2-tetralone with dimethyl carbonate in the presence of sodium hydroxide. This reaction yields this compound in good yield.
Scientific Research Applications
6,8-Dimethoxyl-2-tetralone is used extensively in scientific research. It is used as a reagent in the synthesis of various compounds, such as heterocyclic compounds, indoles, and quinolines. It is also used as a starting material in the synthesis of various drugs, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents. In addition, this compound is used in the synthesis of various natural and synthetic fragrances.
properties
IUPAC Name |
6,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-10-5-8-3-4-9(13)6-11(8)12(7-10)15-2/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIBOHMMQGFEPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CC2)C(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407319 |
Source


|
| Record name | 6,8-dimethoxyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53076-59-8 |
Source


|
| Record name | 6,8-dimethoxyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)









